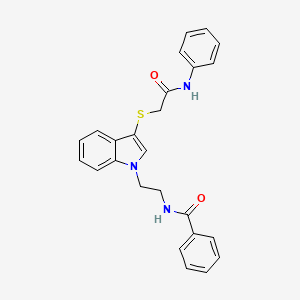
N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H23N3O2S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological interactions, and potential therapeutic applications based on current research findings.
Structural Overview
The molecular formula of this compound is C25H23N3O2S, with a molecular weight of 429.54 g/mol. The compound features an indole ring , a benzamide group , and a thioether linkage , which contribute to its unique chemical properties and biological reactivity.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the indole structure and the introduction of the phenylamino group. The complexity of the synthesis reflects the intricate nature of the compound, which may influence its biological activity.
Research indicates that this compound interacts with specific molecular targets such as enzymes or receptors. The indole moiety may facilitate π-π stacking interactions with aromatic residues in proteins, while the thioether group could play a role in redox reactions, influencing various cellular processes.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, it has been noted to modulate enzyme activity, which is crucial in cancer cell proliferation and survival. The compound's ability to bind to specific receptors or enzymes could lead to apoptosis in cancer cells, making it a candidate for further research in drug development .
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound exhibits significant activity against various cancer cell lines. For example, compounds structurally related to this compound have demonstrated IC50 values lower than standard treatments like doxorubicin in certain cell lines .
Case Studies
Several studies have highlighted the biological effects of similar compounds:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 13 | Anticancer (Jurkat & A-431 cells) | < 10 | |
| Compound 22 | Antiproliferative (HT29 cells) | < 5 | |
| Compound 33 | Cytotoxic (various lines) | < 15 |
These studies support the hypothesis that structural modifications can significantly enhance biological activity.
Potential Applications
Given its unique structure and biological activity, this compound has potential applications in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and inflammatory conditions. Its ability to modulate enzyme activity positions it as a candidate for further research in drug discovery.
Eigenschaften
IUPAC Name |
N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c29-24(27-20-11-5-2-6-12-20)18-31-23-17-28(22-14-8-7-13-21(22)23)16-15-26-25(30)19-9-3-1-4-10-19/h1-14,17H,15-16,18H2,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDTYCRQLRFZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














